molecular formula C12H20BrNO3 B578694 tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate CAS No. 1219813-78-1

tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate

Cat. No. B578694
CAS RN: 1219813-78-1
M. Wt: 306.2
InChI Key: FTDGLGFKVKVHTE-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1219813-78-1 . It has a molecular weight of 306.2 . The IUPAC name for this compound is tert-butyl 3-(bromoacetyl)-1-piperidinecarboxylate . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 306.2 . The storage temperature for this compound is 4°C .

Scientific Research Applications

Synthetic Routes and Industrial Applications

  • Graphical Synthetic Routes of Vandetanib : This research highlights the synthetic routes of Vandetanib, indicating that related compounds, including tert-butyl piperidine derivatives, have utility in the synthesis of complex molecules for industrial production, showcasing potential commercial value and high yield in manufacturing scales (W. Mi, 2015).

Applications in N-Heterocycle Synthesis

  • Applications of tert-Butanesulfinamide in Synthesis : Chiral sulfinamides, closely related to tert-butyl compounds, are significant in the stereoselective synthesis of amines and their derivatives. This indicates that tert-butyl derivatives could play a crucial role in the synthesis of structurally diverse N-heterocycles, highlighting their importance in creating natural product analogs and therapeutically relevant compounds (R. Philip et al., 2020).

Environmental and Toxicological Studies

  • Synthetic Phenolic Antioxidants : Although the specific compound is not mentioned, studies on synthetic phenolic antioxidants, which include tert-butyl groups, emphasize the environmental occurrence, human exposure, and toxicity of such compounds. This suggests that tert-butyl derivatives may have environmental significance, warranting further research into their fate and effects (Runzeng Liu & S. Mabury, 2020).

Anticancer and Antimicrobial Applications

  • Natural Neo Acids and Neo Alkanes : This review covers the biological activities of neo fatty acids and alkanes, including those with tert-butyl groups. Such compounds are identified as promising for future chemical preparations due to their antioxidant, anticancer, antimicrobial, and antibacterial properties, suggesting potential pharmaceutical and cosmetic applications (V. Dembitsky, 2006).

Biodegradation and Environmental Fate

  • Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) : Studies on the biodegradation of ETBE, a compound structurally similar to tert-butyl derivatives, indicate the capability of microorganisms to degrade such compounds under various conditions. This highlights the environmental aspect of tert-butyl derivatives, including potential pathways and challenges in their biodegradation and the impact on groundwater and soil remediation efforts (S. Thornton et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .

properties

IUPAC Name

tert-butyl 3-(2-bromoacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDGLGFKVKVHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729134
Record name tert-Butyl 3-(bromoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate

CAS RN

1219813-78-1
Record name tert-Butyl 3-(bromoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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